2-Methylbenzylphosphonic acid

Beschreibung

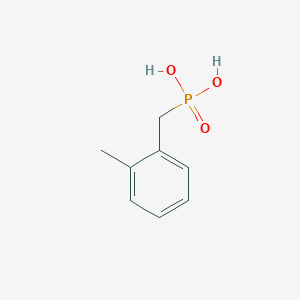

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methylphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLVXZBJGHANDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340972 | |

| Record name | 2-Methylbenzylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18896-56-5 | |

| Record name | 2-Methylbenzylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18896-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 2-Methylbenzylphosphonic acid

An In-depth Technical Guide to the Synthesis and Properties of 2-Methylbenzylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methylbenzylphosphonic acid, a molecule of interest in medicinal chemistry and materials science. We will explore its synthesis via established organophosphorus reactions, detail its physicochemical and spectroscopic properties, and discuss its potential applications, particularly within the context of drug discovery. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design.

Synthetic Pathways to 2-Methylbenzylphosphonic Acid

The formation of the robust phosphorus-carbon (P-C) bond is the cornerstone of synthesizing 2-Methylbenzylphosphonic acid. The two most prevalent and reliable methods for creating the precursor, diethyl (2-methylbenzyl)phosphonate, are the Michaelis-Arbuzov and the Hirao reactions. The final step involves the hydrolysis of the resulting phosphonate ester to the desired phosphonic acid.

The Michaelis-Arbuzov Reaction

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction is a fundamental method for forming P-C bonds.[1][2] It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate.[2][3][4]

Mechanism: The reaction proceeds via a two-step SN2 mechanism. The first step is the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the 2-methylbenzyl halide. This forms a quasi-phosphonium salt intermediate.[2][3] In the second step, the displaced halide anion attacks one of the alkyl groups of the phosphite ester, resulting in the formation of the pentavalent phosphonate product and an alkyl halide byproduct.[2]

Caption: Michaelis-Arbuzov reaction mechanism.

Experimental Protocol: Synthesis of Diethyl (2-methylbenzyl)phosphonate

-

Rationale: This protocol utilizes an excess of triethyl phosphite which can also serve as the solvent, driving the reaction to completion. The reaction is performed under an inert atmosphere to prevent oxidation of the trivalent phosphite. The elevated temperature is necessary to facilitate the second SN2 step, which involves the dealkylation of the phosphonium intermediate.[2]

-

Reagents:

-

2-Methylbenzyl bromide (1.0 eq)

-

Triethyl phosphite (2.0-3.0 eq)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite.

-

Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Slowly add 2-methylbenzyl bromide to the flask at room temperature. The addition is often exothermic.

-

Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure (vacuum distillation).

-

The remaining crude oil is the desired diethyl (2-methylbenzyl)phosphonate, which can be purified by flash column chromatography on silica gel.

-

The Hirao Cross-Coupling Reaction

The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide to form the corresponding phosphonate.[5][6] This method has become a staple for forming P-C bonds, with modern variations allowing for lower catalyst loadings and broader substrate scope.[7]

Mechanism: The catalytic cycle generally involves three key steps: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) Ligand exchange where the dialkyl phosphite replaces the halide on the palladium center, and (3) Reductive elimination to form the P-C bond and regenerate the Pd(0) catalyst.[5][8]

Caption: Simplified catalytic cycle for the Hirao reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis of Diethyl (2-methylbenzyl)phosphonate

-

Rationale: This protocol uses a palladium acetate/dppf catalyst system, which has been shown to be effective for a wide range of aryl halides, sometimes even including chlorides.[7] A non-polar aprotic solvent like DMF or acetonitrile is used, and a base (triethylamine) is required to facilitate the ligand exchange step.

-

Reagents:

-

2-Methylbenzyl chloride or bromide (1.0 eq)

-

Diethyl phosphite (1.5 eq)

-

Triethylamine (2.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

-

1,1′-Bis(diphenylphosphino)ferrocene (dppf, 1-5 mol%)

-

Anhydrous solvent (e.g., DMF or CH₃CN)

-

-

Procedure:

-

To a Schlenk flask, add Pd(OAc)₂, dppf, and the solvent under an inert atmosphere.

-

Stir the mixture for 15-20 minutes until the catalyst system is pre-formed.

-

Add 2-methylbenzyl halide, diethyl phosphite, and triethylamine to the flask.

-

Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter off any solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the phosphonate ester.

-

Hydrolysis of the Phosphonate Ester

The final step is the conversion of the dialkyl phosphonate ester to the phosphonic acid. The McKenna reaction, which uses bromotrimethylsilane (TMSBr), is a highly efficient and common method that proceeds under mild conditions, making it suitable for sensitive substrates.[9]

Experimental Protocol: Synthesis of 2-Methylbenzylphosphonic Acid

-

Rationale: This two-step procedure first converts the phosphonate ester into a more labile bis(trimethylsilyl) ester. This intermediate is then readily hydrolyzed (solvolyzed) with a protic solvent like methanol or water to yield the final phosphonic acid. This avoids the harsh acidic conditions that could lead to side reactions.[9]

-

Reagents:

-

Diethyl (2-methylbenzyl)phosphonate (1.0 eq)

-

Bromotrimethylsilane (TMSBr) (2.5-3.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

Methanol or Water

-

-

Procedure:

-

Dissolve the diethyl (2-methylbenzyl)phosphonate in anhydrous DCM in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TMSBr to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

-

Remove the solvent and excess TMSBr under reduced pressure.

-

To the resulting residue, cautiously add methanol or a mixture of methanol/water. Stir for 1-2 hours.

-

Remove the solvent under reduced pressure. The resulting solid is 2-Methylbenzylphosphonic acid, which can be purified by recrystallization (e.g., from water or ethyl acetate/hexanes).

-

Physicochemical and Spectroscopic Properties

Understanding the properties of 2-Methylbenzylphosphonic acid is crucial for its application in research and development.

Table 1: Physicochemical Properties of 2-Methylbenzylphosphonic Acid

| Property | Value | Source |

| CAS Number | 18896-56-5 | [10][11][12] |

| Molecular Formula | C₈H₁₁O₃P | [10][12] |

| Molecular Weight | 186.14 g/mol | [10][12] |

| Melting Point | 195-196 °C | [13] |

| pKa (Predicted) | 2.22 ± 0.10 | [12] |

| Density (Predicted) | 1.318 ± 0.06 g/cm³ | [12] |

| LogP (Predicted) | 1.67 | [10] |

| Topological Polar Surface Area | 57.53 Ų | [10] |

| Appearance | Solid | [13] |

Spectroscopic Characterization:

-

¹H NMR: Expected signals would include a singlet for the methyl group (~2.3 ppm), a doublet for the benzylic CH₂ protons coupled to the phosphorus atom (~3.1 ppm, ²JP-H ≈ 22 Hz), aromatic protons in the 7.1-7.3 ppm range, and a broad singlet for the acidic P-OH protons.

-

¹³C NMR: Aromatic carbons will appear in the ~126-137 ppm range. The benzylic carbon will be a doublet due to P-C coupling (~35 ppm, ¹JP-C ≈ 135-140 Hz), and the methyl carbon will be a singlet (~19 ppm).

-

³¹P NMR: A single resonance is expected in the range of +20 to +30 ppm (referenced to 85% H₃PO₄).

-

IR Spectroscopy: Characteristic absorptions would include a strong P=O stretch (~1200 cm⁻¹), broad O-H stretching from the P-OH groups (~2500-3000 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.

Applications in Drug Discovery and Research

Phosphonic acids are a cornerstone in medicinal chemistry due to their unique properties.[9] They are often used as bioisosteres—substitutes for other functional groups—to enhance the pharmacological profile of a lead compound.[14]

-

Phosphate and Carboxylate Mimics: The tetrahedral geometry and dianionic nature (at physiological pH) of the phosphonate group make it an excellent, non-hydrolyzable mimic of the phosphate moiety found in numerous biological substrates.[15] This allows phosphonate-containing molecules to act as competitive inhibitors for enzymes that process organic phosphates. They can also serve as stable analogues of amino acids, where the phosphonate replaces a carboxyl group.[15][16][17]

-

Enzyme Inhibition: Phosphonates can act as transition-state analogues for the hydrolysis of esters and peptides, making them potent inhibitors of enzymes like proteases and esterases.[15]

-

Bone Targeting: Similar to bisphosphonates used in osteoporosis treatment, the phosphonate moiety has a high affinity for hydroxyapatite, the mineral component of bone.[18] This property can be exploited to deliver therapeutic agents specifically to bone tissue, for example, in the treatment of bone metastases or inflammatory bone diseases.[18]

-

Building Block for Complex Molecules: 2-Methylbenzylphosphonic acid serves as a valuable starting material or fragment in the synthesis of more complex, biologically active molecules. The methyl group provides a point for further derivatization or can influence the steric and electronic properties of the molecule, which is a key aspect of structure-activity relationship (SAR) studies in drug development.

Conclusion

2-Methylbenzylphosphonic acid is a versatile organophosphorus compound with significant potential in scientific research. Its synthesis is readily achievable through well-established methods like the Michaelis-Arbuzov and Hirao reactions, followed by a straightforward hydrolysis. Its properties as a non-hydrolyzable phosphate mimic and a bone-targeting moiety make it and its derivatives attractive candidates for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this compound in their work.

References

- J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction.

- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (n.d.). MDPI.

- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.

- Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). (n.d.). synlett.

- ChemScene. (n.d.). 18896-56-5 | (2-Methylbenzyl)phosphonic acid.

- Organic Chemistry Portal. (n.d.). Arbuzov Reaction.

- PubChem. (n.d.). [(2-Methylbutylamino)-phosphonomethyl]phosphonic acid.

- MDPI. (n.d.). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions.

- National Institutes of Health. (n.d.). New Developments on the Hirao Reactions, Especially from “Green” Point of View.

- ChemicalBook. (n.d.). 2-METHYLBENZYLPHOSPHONIC ACID | 18896-56-5.

- The Hirao P–C coupling reaction as an important tool for the synthesis of phosphonates, phosphinates and tertiary. (n.d.). Budapest University of Technology and Economics.

- New Developments on the Hirao Reactions, Especially from “Green” Point of View. (n.d.). Bentham Science.

- National Institutes of Health. (n.d.). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates.

- NIST. (n.d.). Methylphosphonic acid, 2TMS derivative.

- Chemdad. (n.d.). 2-METHYLBENZYLPHOSPHONIC ACID.

- Fluorochem. (n.d.). 2-Methylbenzylphosphonic acid.

- National Institutes of Health. (n.d.). Editorial: Phosphonate chemistry in drug design and development, Volume II.

- National Institutes of Health. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.

- ResearchGate. (n.d.). Methylenediphosphonic acid and some of its biologically active derivatives.

- PubChem. (n.d.). Methylphosphonic acid, di(2-methylpentyl) ester.

- PubMed. (2020). Development and Clinical Application of Phosphorus-Containing Drugs.

- Beilstein Journals. (n.d.). Phosphonic acid: preparation and applications.

- PubMed. (2019). Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs.

- ResearchGate. (n.d.). Biological Activity of Aminophosphonic Acids and Their Short Peptides.

- PNNL. (2005). Synthesis of Alkyl Methylphosphonic Acid Esters.

- ResearchGate. (n.d.). Synthesis of New Polyphosphonic Acids.

- ResearchGate. (2009). (PDF) Biological Activity of Aminophosphonic Acids.

- PubMed. (2011). Synthesis and Biological Activity of Acetyl-Protected Hydroxybenzyl Diethyl Phosphates (EHBP) as Potential Chemotherapeutic Agents.

- Google Patents. (n.d.). WO2018154385A1 - Process for preparing methyl phosphinic acid butyl ester.

- NIST. (n.d.). Methylphosphonic acid.

- MDPI. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details.

- PubChem. (n.d.). 2-Methylbutanoic Acid.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 7. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 10. chemscene.com [chemscene.com]

- 11. 2-METHYLBENZYLPHOSPHONIC ACID | 18896-56-5 [amp.chemicalbook.com]

- 12. 2-METHYLBENZYLPHOSPHONIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

2-Methylbenzylphosphonic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzylphosphonic acid, a member of the organophosphorus family, represents a class of compounds gaining significant traction in medicinal chemistry and materials science. As structural analogs of amino acids and phosphate esters, phosphonic acids and their derivatives are recognized for their potential as enzyme inhibitors, therapeutic agents, and versatile chemical building blocks.[1] This guide provides a comprehensive technical overview of 2-Methylbenzylphosphonic acid, detailing its chemical identity, synthesis, characterization, and potential applications, with a particular focus on its relevance to drug discovery and development.

Part 1: Chemical Identity and Physicochemical Properties

Molecular Structure and Identification

2-Methylbenzylphosphonic acid is characterized by a phosphonic acid group attached to the methylene carbon of a 2-methylbenzyl (o-tolyl) moiety.

-

Chemical Name: (2-Methylbenzyl)phosphonic acid

-

CAS Number: 18896-56-5

-

Molecular Formula: C₈H₁₁O₃P

-

Molecular Weight: 186.14 g/mol

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 18896-56-5 | [1], |

| Molecular Formula | C₈H₁₁O₃P | [1], |

| Molecular Weight | 186.14 | [1] |

| SMILES | CC1=CC=CC=C1CP(=O)(O)O | [1] |

Physicochemical Data

The physicochemical properties of 2-Methylbenzylphosphonic acid are essential for its handling, formulation, and application in research settings.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 195 °C | |

| Boiling Point | 390.1±45.0 °C | Predicted |

| Density | 1.318±0.06 g/cm³ | Predicted |

| pKa | 2.22±0.10 | Predicted |

Data sourced from commercial supplier technical sheets.

Part 2: Synthesis and Characterization

The synthesis of 2-Methylbenzylphosphonic acid is typically achieved through a two-step process: the formation of a phosphonate ester via the Michaelis-Arbuzov reaction, followed by acidic hydrolysis to yield the final phosphonic acid. This approach is widely applicable for the preparation of various benzylphosphonic acids.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step involves the reaction of a 2-methylbenzyl halide with a trialkyl phosphite. The subsequent dealkylation of the resulting phosphonate ester is crucial for obtaining the target phosphonic acid.

Caption: Synthetic workflow for 2-Methylbenzylphosphonic acid.

Experimental Protocol: Synthesis of Diethyl (2-Methylbenzyl)phosphonate

This protocol is based on the well-established Michaelis-Arbuzov reaction, a cornerstone in C-P bond formation.[2][3] The reaction proceeds via nucleophilic attack of the trivalent phosphorus on the benzylic carbon, followed by dealkylation of the phosphonium intermediate.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).

-

Reaction Execution: Heat the reaction mixture at 150-160 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the diethyl benzylphosphonate signal (around +26 ppm).[1][5]

-

Work-up and Purification: After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The crude diethyl (2-methylbenzyl)phosphonate can be purified by further vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Hydrolysis to 2-Methylbenzylphosphonic Acid

The cleavage of the phosphonate ester to the corresponding phosphonic acid is most commonly and efficiently achieved by acidic hydrolysis.[3][6]

-

Reaction Setup: To a round-bottom flask containing diethyl (2-methylbenzyl)phosphonate (1.0 eq), add concentrated hydrochloric acid (excess, e.g., 10-20 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.

-

Monitoring: The reaction can be monitored by ³¹P NMR, following the shift from the phosphonate ester peak to the phosphonic acid peak.

-

Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure to remove water and excess HCl. The resulting solid is then recrystallized from a suitable solvent system (e.g., water or ethanol/water) to yield pure 2-Methylbenzylphosphonic acid.

Spectroscopic Characterization (Predicted)

Table 3: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | ~7.1-7.3 (m, 4H, Ar-H) | Aromatic protons |

| ~3.1 (d, JHP ≈ 22 Hz, 2H, P-CH₂) | Methylene protons adjacent to phosphorus, showing characteristic coupling. | |

| ~2.3 (s, 3H, Ar-CH₃) | Methyl protons on the aromatic ring. | |

| ~10-12 (br s, 2H, P-(OH)₂) | Acidic protons, broad signal, exchangeable with D₂O. | |

| ¹³C NMR | ~126-136 (Ar-C) | Aromatic carbons. |

| ~34 (d, JCP ≈ 135 Hz, P-CH₂) | Methylene carbon showing large one-bond coupling to phosphorus. | |

| ~19 (Ar-CH₃) | Methyl carbon. | |

| ³¹P NMR | ~+20 to +30 | Broad signal, referenced to 85% H₃PO₄.[5] |

Part 3: Applications in Drug Discovery and Development

The phosphonic acid moiety is a key pharmacophore that imparts unique properties to molecules, making them valuable candidates in drug design. It can act as a stable mimic of a phosphate group or a transition state analog for enzymatic reactions involving phosphate hydrolysis.

Rationale for Use in Drug Design

The incorporation of a phosphonic acid group, as seen in 2-Methylbenzylphosphonic acid, can offer several advantages in a drug candidate:

-

Enzyme Inhibition: The tetrahedral geometry and negative charge at physiological pH allow phosphonates to bind to the active sites of enzymes that process phosphate-containing substrates.

-

Metabolic Stability: The carbon-phosphorus bond is resistant to enzymatic cleavage, enhancing the metabolic stability of the drug.

-

Bone Targeting: Bisphosphonates are well-known for their ability to chelate calcium ions, leading to accumulation in bone tissue. This property can be exploited for targeted drug delivery.

Sources

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 2-Methylbenzylphosphonic Acid: An In-depth Technical Guide

Abstract

Introduction: The Significance of 2-Methylbenzylphosphonic Acid

2-Methylbenzylphosphonic acid, with the chemical formula C₈H₁₁O₃P, belongs to the broad class of organophosphorus compounds.[1] These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the phosphonic acid moiety. The phosphorus-carbon bond is highly stable, and the phosphonic acid group can act as a mimic of phosphate groups in biological systems or as a strong chelating agent for metal ions.

Accurate and unambiguous characterization of 2-Methylbenzylphosphonic acid is paramount for its application in any field. Spectroscopic methods provide a powerful, non-destructive means to confirm the molecular structure, assess purity, and understand the chemical environment of the molecule. This guide will walk through the theoretical underpinnings and practical considerations for the spectroscopic analysis of 2-Methylbenzylphosphonic acid.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Caption: Molecular structure of 2-Methylbenzylphosphonic acid.

The key structural features to be identified by spectroscopy are:

-

The 2-methylbenzyl group: This includes the aromatic ring with its specific substitution pattern and the benzylic methylene group.

-

The phosphonic acid group: This consists of the central phosphorus atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can glean detailed information about the connectivity and chemical environment of atoms within the molecule. For 2-Methylbenzylphosphonic acid, we will focus on ¹H, ¹³C, and ³¹P NMR.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylbenzylphosphonic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as the acidic protons of the phosphonic acid group may exchange with deuterium in D₂O, leading to the disappearance of their signals.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Standard acquisition parameters for ¹H NMR are typically sufficient.

Predicted ¹H NMR Spectrum of 2-Methylbenzylphosphonic acid:

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| Aromatic (4H) | 7.0 - 7.3 | Multiplet | 4H | J(H,H) ≈ 7-8 |

| Benzylic CH₂ (2H) | 3.0 - 3.3 | Doublet | 2H | ²J(P,H) ≈ 20-22 |

| Methyl CH₃ (3H) | 2.2 - 2.4 | Singlet | 3H | |

| Phosphonic Acid OH (2H) | 10.0 - 12.0 | Broad Singlet | 2H |

Causality Behind Experimental Choices and Interpretation:

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (7.0-7.3 ppm). The exact chemical shifts and splitting patterns will depend on the specific electronic effects of the methyl and benzylphosphonic acid groups.

-

Benzylic Protons: The methylene protons adjacent to the phosphorus atom are expected to resonate around 3.0-3.3 ppm. Crucially, they will be split into a doublet by the phosphorus nucleus, a phenomenon known as two-bond phosphorus-proton coupling (²J(P,H)). The coupling constant is typically in the range of 20-22 Hz.

-

Methyl Protons: The methyl group on the aromatic ring is relatively deshielded and will likely appear as a singlet around 2.2-2.4 ppm.

-

Phosphonic Acid Protons: The acidic protons of the P(O)(OH)₂ group are highly deshielded and will appear as a broad singlet at a downfield chemical shift (10.0-12.0 ppm). This signal may be absent if D₂O is used as the solvent due to deuterium exchange.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquired on the same NMR spectrometer as the ¹H spectrum.

-

Parameters: Proton-decoupled mode is standard to simplify the spectrum to a series of singlets for each unique carbon.

Predicted ¹³C NMR Spectrum of 2-Methylbenzylphosphonic acid:

| Carbon Environment | Predicted Chemical Shift (ppm) | Coupling to ³¹P |

| Aromatic C (quaternary, C-CH₃) | 135 - 138 | Possible small coupling |

| Aromatic C (quaternary, C-CH₂P) | 132 - 135 | Doublet, ²J(P,C) ≈ 5-10 Hz |

| Aromatic CH (4 carbons) | 125 - 132 | Possible small couplings |

| Benzylic CH₂ | 33 - 37 | Doublet, ¹J(P,C) ≈ 130-140 Hz |

| Methyl CH₃ | 18 - 22 | No significant coupling |

Expert Insights:

-

Phosphorus-Carbon Coupling: A key feature of the ¹³C NMR spectrum will be the coupling of the carbon nuclei to the phosphorus atom. The benzylic carbon will show a large one-bond coupling constant (¹J(P,C)) of approximately 130-140 Hz, appearing as a doublet. The aromatic carbon attached to the benzyl group will exhibit a smaller two-bond coupling (²J(P,C)). These couplings are definitive evidence for the connectivity of the phosphonic acid group.

-

Chemical Shifts: The chemical shifts of the aromatic carbons will be influenced by the electron-donating methyl group and the electron-withdrawing benzylphosphonic acid group. The benzylic and methyl carbons will appear in the aliphatic region of the spectrum.

³¹P NMR Spectroscopy: The Unique Signature of Phosphorus

Experimental Protocol:

-

Sample Preparation: Similar sample preparation to ¹H NMR.

-

Instrumentation: Requires a spectrometer equipped with a phosphorus probe.

-

Parameters: Proton-decoupled ³¹P NMR is standard, resulting in a single peak for the phosphorus atom. An external standard, typically 85% H₃PO₄, is used for chemical shift referencing (δ = 0 ppm).

Predicted ³¹P NMR Spectrum of 2-Methylbenzylphosphonic acid:

| Phosphorus Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| P(O)(OH)₂ | +15 to +25 | Singlet (proton-decoupled) |

Authoritative Grounding:

The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. For alkylphosphonic acids, the ³¹P chemical shift typically falls within the range of +15 to +35 ppm relative to phosphoric acid. The pH of the solution can also influence the chemical shift due to the deprotonation of the phosphonic acid group.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Predicted Key IR Absorption Bands for 2-Methylbenzylphosphonic acid:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phosphonic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| P=O stretch | 1150 - 1250 | Strong |

| P-O-H stretch | 950 - 1050 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

Interpretation:

-

The Phosphonic Acid Group: The most characteristic feature will be the very broad and strong absorption in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded P-O-H groups. The strong P=O stretching vibration will appear around 1150-1250 cm⁻¹, and the P-O-H stretching will be observed in the 950-1050 cm⁻¹ range.

-

The 2-Methylbenzyl Group: Aromatic C-H stretches will be visible above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, further structural information.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via various methods, including direct infusion or after separation by liquid chromatography.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for phosphonic acids, as they are readily ionized in solution.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass.

Predicted Mass Spectrum of 2-Methylbenzylphosphonic acid:

-

Molecular Ion: The molecular weight of 2-Methylbenzylphosphonic acid is 186.14 g/mol . In negative ion mode ESI-MS, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 185.0373. In positive ion mode, the protonated molecule, [M+H]⁺, would be observed at an m/z of approximately 187.0518.

-

Fragmentation Pattern: The fragmentation of 2-Methylbenzylphosphonic acid is expected to proceed through characteristic pathways.

Caption: Predicted key fragmentation pathways for 2-Methylbenzylphosphonic acid.

Expert Analysis of Fragmentation:

-

Benzylic Cleavage: The most common fragmentation pathway for benzyl compounds is cleavage of the benzylic C-C bond to form the highly stable tropylium ion at m/z 91.

-

Loss of Phosphorous Acid: Neutral loss of phosphorous acid (H₃PO₃, 82 Da) from the molecular ion is also a plausible fragmentation pathway.

-

Other Fragments: Other significant fragments may include the loss of the benzyl radical to give a fragment corresponding to the phosphonic acid moiety, and cleavage of the P-C bond.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic characterization of 2-Methylbenzylphosphonic acid requires a synergistic approach, integrating data from multiple techniques.

-

NMR spectroscopy provides the fundamental framework of the molecule's connectivity.

-

IR spectroscopy confirms the presence of key functional groups.

-

Mass spectrometry establishes the molecular weight and offers corroborating structural information through fragmentation analysis.

While this guide has presented a predictive analysis based on established chemical principles, it provides a robust and scientifically sound framework for any researcher undertaking the experimental characterization of 2-Methylbenzylphosphonic acid. The detailed protocols and expected spectral features outlined herein will serve as a valuable reference for the successful elucidation and verification of this important organophosphorus compound.

References

-

PubChem. 2-methylbenzylphosphonic acid. [Link]

-

Chemical Point. 2-Methylbenzylphosphonic acid. [Link]

-

Wikipedia. Methylphosphonic acid. [Link]

-

Jankovics, H., et al. (2002). Synthesis and Structural and Spectroscopic Characterization of a Complex between Co(II) and Imino-bis(methylphosphonic acid). Inorganic Chemistry, 41(13), 3365-3373. [Link]

-

ResearchGate. Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. [Link]

-

ResearchGate. Syntheses and Spectroscopic Characterization of Selected Methyl Quinolinylphosphonic and Quinolinylphosphinic Acids; Rationalized Based on DFT calculation. [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

PubChem. Methylphosphonic acid. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Assignment of peaks from 1H and 13C NMR. [Link]

-

YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

Sources

A Comprehensive Guide to the Multinuclear NMR Analysis of 2-Methylbenzylphosphonic Acid

Abstract

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Methylbenzylphosphonic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with practical, field-proven insights to facilitate the structural elucidation and quality control of this organophosphorus compound. We will explore the theoretical and practical aspects of ¹H, ¹³C, and ³¹P NMR, presenting predicted spectral data, discussing key experimental considerations, and outlining a comprehensive analytical workflow. The causality behind experimental choices, interpretation of spectral features, and the synergy between different NMR techniques are emphasized to provide a robust, self-validating guide for laboratory application.

Introduction: The Analytical Challenge

2-Methylbenzylphosphonic acid is an organophosphorus compound featuring a phosphonic acid moiety attached to a 2-methylbenzyl (ortho-tolyl) group. As with many active pharmaceutical ingredients (APIs) and intermediates, unambiguous structural confirmation and purity assessment are critical. Multinuclear NMR spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insight into the molecular framework by probing the local chemical environments of ¹H, ¹³C, and ³¹P nuclei.

This guide moves beyond a simple recitation of data. It serves as a practical whitepaper, explaining the rationale for specific NMR approaches and interpreting the resulting data in the context of the molecule's unique structural features, such as phosphorus-hydrogen and phosphorus-carbon spin-spin couplings.

Molecular Structure and Atom Numbering

A prerequisite for any NMR analysis is a clear and consistent atom numbering system. The structure of 2-Methylbenzylphosphonic acid is presented below, with each unique carbon and the phosphorus atom labeled to ensure clarity in the subsequent assignment of NMR signals.

Figure 2: Integrated workflow for the multinuclear NMR analysis of 2-Methylbenzylphosphonic acid.

Conclusion

The structural characterization of 2-Methylbenzylphosphonic acid is robustly achieved through a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. Each technique provides unique and complementary information. The ¹H NMR confirms the presence and connectivity of the proton-bearing fragments, most notably the diagnostic doublet for the benzylic protons. The ¹³C NMR provides a map of the carbon skeleton and confirms C-P connectivity through characteristic coupling constants. Finally, the ³¹P NMR serves as a direct and unambiguous probe of the phosphorus environment. By following the integrated workflow described in this guide, researchers can confidently verify the identity, structure, and purity of this compound with a high degree of scientific rigor.

References

-

Jelinek, R., et al. (1991). ³¹P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. Biochemistry, 30(26), 6543-6549. [Link]

-

Aime, S., et al. (2000). ³¹P NMR titration and relaxation parameters of phosphonic acid derivatives and α-aminophosphonates. Magnetic Resonance in Chemistry, 38(3), 209-216. [Link]

-

Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of methylbenzene. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for related organophosphate studies. [Link]

-

University of Durham. (n.d.). ³¹P Phosphorus NMR. [Link]

-

Doc Brown's Chemistry. H-1 proton NMR spectrum of methylbenzene. [Link]

-

Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the substituent? [Link]

-

SpectraBase. Phosphorous acid - Optional[³¹P NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of monomer 2 and its polymer. [Link]

-

Bertrand, E., et al. (2017). Phosphonic acid: preparation and applications. Molecules, 22(10), 1647. [Link]

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Interpreting ¹³C-NMR Spectra. [Link]

-

University of Regensburg. (n.d.). NMR Spectroscopy - Chemical shifts. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (solid and solution state) of the benzene rings in 1-14. [Link]

-

Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using ³¹P Benchtop NMR. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum of Methylphosphonic acid. [Link]

-

Analytical Methods (RSC Publishing). (2012). Methylphosphonic acid as a ³¹P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum of Methylmalonic acid. [Link]

-

Kühl, O. (2008). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Springer. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2003). Synthesis and solid-state NMR studies of p-vinylbenzylphosphonic acid. Chemistry, 9(3), 770-5. [Link]

-

Głowacki, A., et al. (1989). ¹³C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry, 27(9), 897-899. [Link]

crystal structure analysis of 2-Methylbenzylphosphonic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of Benzyl(methyl)phosphinic Acid

A note to the reader: While the initial topic of interest was 2-Methylbenzylphosphonic acid, a comprehensive search of crystallographic databases and scientific literature did not yield a publicly available crystal structure for this specific compound. However, a detailed structural analysis of the closely related compound, Benzyl(methyl)phosphinic acid, is available and provides significant insight into the solid-state behavior of this class of organophosphorus compounds. This guide will, therefore, focus on the crystal structure analysis of Benzyl(methyl)phosphinic acid, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Benzyl(methyl)phosphinic acid (C8H11O2P) is a phosphinic acid derivative with a tetracoordinate pentavalent phosphorus atom.[1][2] Organophosphorus compounds, including phosphinic and phosphonic acids, are of significant interest in medicinal chemistry and materials science due to their biological activities and coordination properties.[1] Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, guiding synthetic efforts, and understanding intermolecular interactions that govern the material's behavior. This guide provides a detailed examination of the crystal structure of Benzyl(methyl)phosphinic acid, with a focus on the experimental methodology, key structural features, and the intricate network of intermolecular interactions.

Methodology

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model. The causality behind each step is crucial for obtaining high-quality, reliable data.

Synthesis and Crystallization

The synthesis of unsymmetrical phosphinic acids like Benzyl(methyl)phosphinic acid can be challenging, often requiring methods that avoid the formation of symmetrically disubstituted byproducts.[1] A modern approach involves a base-promoted H-phosphinate alkylation followed by a one-pot sila-Arbuzov reaction for the second P-C bond formation.[1]

Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow crystallization from a saturated solution.

-

Dissolution: Dissolve the synthesized Benzyl(methyl)phosphinic acid in a minimal amount of a suitable solvent system. For this compound, a 1:1 mixture of water and methanol has been proven effective.[2]

-

Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration encourages the formation of well-ordered single crystals rather than a polycrystalline powder.

-

Crystal Harvesting: Carefully harvest well-formed, transparent crystals of suitable dimensions (e.g., 0.60 × 0.25 × 0.06 mm) for mounting on the diffractometer.[1]

The choice of a mixed solvent system like water/methanol is a strategic one. The differential solubility and volatility of the two solvents can promote a slower and more controlled crystallization process, which is often key to obtaining diffraction-quality crystals.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction (XRD) is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal.[3]

Experimental Workflow: X-ray Crystallography

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement Parameters:

-

Diffractometer: A Nonius KappaCCD diffractometer or similar instrument is used to collect the diffraction data.[1]

-

X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) is a common choice for organic and organometallic crystals.

-

Temperature: Data is typically collected at a controlled temperature, for instance, 293 K.[1]

-

Structure Solution: The initial atomic positions are determined using direct methods, a computational approach that phases the diffraction data.

-

Refinement: The structural model is refined using a full-matrix least-squares method on F², which minimizes the difference between the observed and calculated structure factors.[1]

Results and Discussion

The crystal structure of Benzyl(methyl)phosphinic acid reveals a well-ordered arrangement of molecules held together by a network of strong and weak hydrogen bonds.

Crystallographic Data

The fundamental crystallographic parameters for Benzyl(methyl)phosphinic acid are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₁₁O₂P |

| Formula Weight | 170.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.3075 (4) Å |

| b | 8.2526 (4) Å |

| c | 11.8890 (4) Å |

| β | 108.657 (3)° |

| Volume | 865.22 (6) ų |

| Z | 4 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (I > 2σ(I)) | 0.038 |

Data sourced from Barbey et al. (2010).[1]

Molecular Structure

The asymmetric unit of the crystal contains one molecule of Benzyl(methyl)phosphinic acid. The phosphorus atom is in a tetracoordinate, pentavalent state, bonded to a methyl group, a benzyl group, an oxygen atom (P=O), and a hydroxyl group (P-OH).

Caption: A simplified 2D representation of the Benzyl(methyl)phosphinic acid molecule.

Intermolecular Interactions and Crystal Packing

The phosphinic acid functional group is the primary driver of the crystal packing, forming a robust hydrogen-bonding network.[1][2]

Strong Hydrogen Bonds: The most significant intermolecular interaction is a strong O—H···O=P hydrogen bond.[1] Each molecule's hydroxyl group donates a proton to the phosphoryl oxygen of an adjacent molecule. This interaction links the molecules into infinite chains that propagate along the b-axis of the unit cell.[1]

Weak Hydrogen Bonds: These primary chains are further interconnected by weaker C—H···O hydrogen bonds.[1] Specifically, hydrogen atoms from the aromatic ring of the benzyl group interact with the phosphoryl oxygen of molecules in neighboring chains.[1] This cross-linking of the primary chains results in the formation of a two-dimensional network parallel to the (001) plane.[1][2]

The packing of these two-dimensional sheets is then governed by hydrophobic interactions, with the benzyl groups of adjacent sheets facing each other.[1]

Caption: A schematic representation of the hydrogen bonding network in crystalline Benzyl(methyl)phosphinic acid.

Conclusion

The single-crystal X-ray diffraction analysis of Benzyl(methyl)phosphinic acid provides a detailed and unambiguous determination of its solid-state structure. The crystal packing is dominated by a robust, two-dimensional network of hydrogen bonds, with strong O—H···O=P interactions forming infinite chains that are subsequently cross-linked by weaker C—H···O interactions. This intricate network of non-covalent interactions dictates the physical properties of the material. For researchers in drug development and materials science, this detailed structural information is invaluable for understanding molecular recognition, designing new materials with desired properties, and serving as a basis for computational modeling studies.

References

-

Fougère, C., Guénin, E., Retailleau, P., & Barbey, C. (2010). Benzyl(methyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1786. [Link]

-

Freedman, L. D., & Doak, G. O. (1957). The Preparation and Properties of Phosphonic Acids. Chemical Reviews, 57(3), 479–523. [Link]

-

Khatuntseva, E. A., Cherevan, A. S., & Tolstoy, P. M. (2015). Hydrogen bonds in complexes of phosphonic and metylphosphonic acids with dimethylformamide. Russian Journal of Physical Chemistry A, 89(12), 2175–2181. [Link]

-

Grabowski, S. J. (2011). Analysis of Hydrogen Bonds in Crystals. Crystals, 1(3), 114-135. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). The hydrogen bond motifs in crystalline forms of phosphonic acids. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2010). Benzyl(methyl)phosphinic acid. Retrieved January 14, 2026, from [Link]

Sources

solubility and stability of 2-Methylbenzylphosphonic acid

An In-Depth Technical Guide to the Solubility and Stability of 2-Methylbenzylphosphonic Acid

Introduction

2-Methylbenzylphosphonic acid (CAS No. 18896-56-5) is an organophosphorus compound featuring a phosphonic acid group attached to a methyl-substituted benzyl moiety.[1][2] Organophosphonates are a critical class of molecules, serving as intermediates in organic synthesis and as structural motifs in biologically active agents, including potential antimicrobials.[3] For researchers in process chemistry, formulation science, and drug development, a comprehensive understanding of a compound's physicochemical properties is not merely academic—it is a prerequisite for success. The solubility and chemical stability of an active molecule dictate its path from laboratory synthesis to viable application, influencing everything from reaction and purification conditions to formulation strategies, storage requirements, and ultimately, bioavailability and shelf-life.

This technical guide provides a detailed examination of the core solubility and stability characteristics of 2-Methylbenzylphosphonic acid. Moving beyond a simple recitation of data, this document elucidates the chemical principles governing these properties and presents robust, field-proven protocols for their empirical determination. By synthesizing foundational theory with actionable experimental design, this guide serves as an essential resource for scientists working with this compound and its structural analogs.

Section 1: Physicochemical Properties and Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. Key attributes such as polarity, molecular weight, and ionizable groups are primary determinants of its behavior in various solvent systems.

Core Molecular Characteristics

A summary of the fundamental properties of 2-Methylbenzylphosphonic acid provides the basis for predicting its solubility and stability.

| Property | Value | Source |

| CAS Number | 18896-56-5 | [1][2][4] |

| Molecular Formula | C₈H₁₁O₃P | [1][2] |

| Molecular Weight | 186.14 g/mol | [1][2] |

| Melting Point | 195 °C | [2][4] |

| pKa₁ (Predicted) | 2.22 ± 0.10 | [2][4] |

| pKa₂ (General) | ~6.7 - 7.2 | [5] |

Aqueous Solubility and pH-Dependence

The phosphonic acid functional group is diprotic, meaning it can donate two protons. This characteristic is the single most important factor governing the aqueous solubility of 2-Methylbenzylphosphonic acid. The ionization state of the molecule, and thus its charge and polarity, is directly dependent on the pH of the solution.[5]

-

Below pKa₁ (~pH < 2): The molecule is predominantly in its fully protonated, neutral form (H₂A). Its aqueous solubility is expected to be at its lowest in this state.

-

Between pKa₁ and pKa₂ (~pH 2-7): The molecule exists primarily as the monoanion (HA⁻), having lost its first proton. The increase in charge enhances its interaction with polar water molecules, leading to a significant increase in solubility.

-

Above pKa₂ (~pH > 7): The molecule becomes the dianion (A²⁻), further increasing its charge and polarity, which generally maintains or further enhances its high solubility in aqueous media.

This pH-dependent behavior is critical for designing aqueous formulations, controlling crystallization processes, and understanding potential in-vivo absorption.

Caption: pH-dependent ionization and its effect on the aqueous solubility of 2-Methylbenzylphosphonic acid.

Experimental Protocol: pH-Solubility Profile Determination

This protocol uses the equilibrium shake-flask method, a gold standard for solubility measurement.

-

Preparation of Buffers: Prepare a series of buffers (e.g., HCl, acetate, phosphate) covering a pH range from 1 to 10.

-

Sample Addition: Add an excess amount of solid 2-Methylbenzylphosphonic acid to vials containing each buffer solution. The excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the samples to stand, then filter through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, such as LC-MS/MS (see Section 3).

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the final measured pH of each saturated solution to generate the pH-solubility profile.[6]

Solubility in Organic Solvents

Predicting solubility in organic solvents relies on the principle of "like dissolves like."[7] 2-Methylbenzylphosphonic acid, with its polar phosphonic acid head and moderately nonpolar methylbenzyl tail, is expected to show preferential solubility in polar organic solvents.

Due to a lack of specific published data for 2-methylbenzylphosphonic acid, we can use its close structural analog, phenylphosphonic acid (PPA), as a proxy to anticipate its behavior.[8]

Table 1: Solubility of Phenylphosphonic Acid in Various Solvents at 298.15 K (25 °C) (Data adapted from studies on PPA to serve as a predictive model)[8]

| Solvent | Polarity Index | Expected Solubility of 2-Methylbenzylphosphonic Acid | Rationale for PPA Behavior |

| n-Propanol | 4.0 | High | Strong hydrogen bonding interactions with the phosphonic acid group. |

| Acetone | 5.1 | Moderate-High | Polar aprotic solvent, good hydrogen bond acceptor. |

| Acetonitrile | 5.8 | Moderate | High polarity but weaker hydrogen bonding capability. |

| Ethyl Acetate | 4.4 | Low | Weaker polarity and interactions with the phosphonic acid group. |

| Chloroform | 4.1 | Very Low | Saturated, stable structure with weak interactions with PPA. |

| Hexane | 0.1 | Insoluble | Nonpolar solvent, incompatible with the polar phosphonic acid. |

The additional methyl group in 2-methylbenzylphosphonic acid slightly increases its nonpolar character compared to PPA, which may marginally decrease its solubility in highly polar solvents and slightly increase it in less polar ones, but the overall trend is expected to be similar.

Experimental Protocol: Organic Solvent Solubility Determination

The dynamic (synthetic) method is efficient for determining solubility across a range of temperatures.[9]

-

Sample Preparation: Accurately weigh a known amount of 2-Methylbenzylphosphonic acid and the selected solvent into a jacketed glass vessel equipped with a stirrer and temperature probe.

-

Heating and Observation: Heat the mixture at a slow, controlled rate (e.g., 0.2 K/min) while stirring vigorously.

-

Clear Point Determination: Visually or instrumentally monitor the mixture to identify the exact temperature at which the last solid particle dissolves. This is the "clear point" or dissolution temperature for that specific concentration.

-

Data Collection: Repeat the process for several different known compositions (solute/solvent ratios).

-

Data Analysis: Plot the dissolution temperature against the mole fraction of the solute to construct the solubility curve.

Section 2: Chemical Stability Assessment

Forced degradation, or stress testing, is a systematic process to evaluate the intrinsic stability of a molecule by subjecting it to conditions more severe than those it would typically encounter. This process is essential for identifying potential degradation pathways, developing stability-indicating analytical methods, and establishing proper storage and handling procedures.

Hydrolytic Stability

Hydrolysis is the cleavage of chemical bonds by reaction with water. The core structure of 2-Methylbenzylphosphonic acid, comprising stable C-C, C-H, and C-P bonds, is expected to be highly resistant to hydrolysis. Indeed, phosphonic acids are often synthesized via the harsh acidic hydrolysis of their corresponding phosphonate esters, indicating the robustness of the final acid functional group to these conditions.[10][11] However, empirical testing across a range of pH values is required for confirmation.

Experimental Protocol: Hydrolytic Stability Study

-

Sample Preparation: Prepare solutions of 2-Methylbenzylphosphonic acid (e.g., at 1 mg/mL) in three different aqueous media: 0.1 M HCl (acidic), Water (neutral), and 0.1 M NaOH (basic).

-

Incubation: Store aliquots of each solution at an elevated temperature (e.g., 60-80 °C) in sealed vials, protected from light. Include control samples stored at 5 °C.

-

Time Points: Withdraw samples at specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis: Immediately quench any reaction by neutralizing the sample if necessary and/or diluting with mobile phase. Analyze all samples (stressed and control) using a stability-indicating LC-MS/MS method.

-

Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of parent compound remaining and identify any significant degradation products.

Oxidative Stability

Oxidation involves the loss of electrons, often mediated by reactive oxygen species. While the saturated benzyl and phosphonic acid groups are generally not prone to oxidation, stress testing with a strong oxidizing agent is a standard precautionary measure.

Experimental Protocol: Oxidative Stability Study

-

Sample Preparation: Dissolve 2-Methylbenzylphosphonic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature, protected from light. Include a control sample without H₂O₂.

-

Time Points and Analysis: Sample at intervals (e.g., 0, 2, 8, 24 hours) and analyze immediately via LC-MS/MS.

-

Evaluation: Assess for any decrease in the parent peak area and the appearance of new peaks corresponding to potential oxidation products.

Thermal Stability

Thermal stability testing evaluates the effect of elevated temperatures on the chemical integrity of the compound in both solid and solution states. The high melting point of 195 °C suggests good thermal stability in the solid state.[2][4] Decomposition, if it occurs, would be expected at temperatures significantly above this.[12][13]

Experimental Protocol: Thermal Stability Study

-

Solid State: Place a sample of the solid compound in a vial and heat it in a calibrated oven (e.g., at 105 °C or a temperature below its melting point) for an extended period (e.g., 1-2 weeks). Periodically remove samples, dissolve them in a suitable solvent, and analyze by LC-MS/MS.

-

Solution State: Prepare a solution of the compound in a stable, high-boiling-point solvent (e.g., propylene glycol). Incubate at an elevated temperature (e.g., 80 °C) and analyze at various time points as described for hydrolytic stability.

Photostability

Photostability testing determines if a compound is degraded by exposure to light. The benzyl ring contains a chromophore that absorbs UV light, making photolytic degradation a possibility that must be investigated.

Experimental Protocol: Photostability Study (ICH Q1B Guideline Approach)

-

Sample Preparation: Expose both the solid powder and a solution of the compound to a controlled light source that provides both cool white fluorescent and near-ultraviolet light.

-

Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Place the samples in a photostability chamber and expose them to a specified illumination level (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).

-

Analysis: After exposure, analyze the light-exposed and dark control samples by LC-MS/MS.

-

Evaluation: Compare the results to assess for photodegradation. A significant change in the light-exposed sample relative to the dark control indicates photosensitivity.

Section 3: Analytical Methodologies for Quantification

Accurate and precise quantification is the bedrock of any solubility or stability study. Due to its high polarity, low volatility, and lack of a strong UV chromophore, 2-Methylbenzylphosphonic acid presents analytical challenges.[14]

Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the ideal technique for this analyte. It does not require a chromophore and provides unparalleled sensitivity and selectivity, allowing for accurate quantification even in complex matrices and the detection of trace-level degradants.[15][16]

Protocol: Stability-Indicating LC-MS/MS Method

-

Chromatography:

-

Column: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is often effective for retaining highly polar compounds like phosphonic acids. A C18 column under specific mobile phase conditions can also be used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol) is typical.[15]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in negative mode is preferred for acidic compounds, detecting the [M-H]⁻ ion.

-

Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves monitoring a specific precursor ion → product ion transition, which provides high selectivity.

-

Precursor Ion (Q1): m/z 185.0 (for [C₈H₁₀O₃P]⁻)

-

Product Ion (Q3): A characteristic fragment ion would be determined via infusion and fragmentation experiments (e.g., loss of HPO₃ to give m/z 105.1).

-

-

-

Method Validation: The method must be validated for linearity, accuracy, precision, and specificity, ensuring it can separate the parent compound from all potential degradation products generated during stress testing.

Comprehensive Study Workflow

The following workflow illustrates a logical sequence for a complete solubility and stability assessment.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-METHYLBENZYLPHOSPHONIC ACID | 18896-56-5 [amp.chemicalbook.com]

- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-METHYLBENZYLPHOSPHONIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib | MDPI [mdpi.com]

- 7. 溶剂混溶性表 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]

- 11. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 12. Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions - Nanjing Chemical Material Corp. [njchm.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

mechanism of action of 2-Methylbenzylphosphonic acid

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methylbenzylphosphonic Acid

Preamble: Navigating the Uncharted

In the landscape of drug discovery and molecular biology, while many compounds are extensively characterized, others, like 2-Methylbenzylphosphonic acid, remain largely unexplored in the public scientific literature. Direct experimental evidence detailing the specific biological mechanism of action for 2-Methylbenzylphosphonic acid (CAS: 18896-56-5) is not currently available.

This guide, therefore, adopts a scientifically rigorous, hypothesis-driven approach. By leveraging the well-established principles of bioisosterism and the known activities of the broader benzylphosphonic acid class, we will construct a plausible mechanism of action for 2-Methylbenzylphosphonic acid. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating the scientific investigation of this compound. We will ground our hypothesis in the fundamental concept of phosphonic acids as transition-state analogue inhibitors of hydrolytic enzymes.

Part 1: The Core Principle – Phosphonates as Transition-State Mimetics

The phosphonic acid functional group is a cornerstone of modern medicinal chemistry, primarily due to its role as a highly effective phosphate mimic.[1] Unlike phosphate esters, the P-C bond in phosphonates is exceptionally stable against chemical and enzymatic hydrolysis.[2] This stability, combined with its unique stereoelectronic properties, makes it an ideal scaffold for designing enzyme inhibitors.[2][3]

The inhibitory power of many phosphonate-based compounds stems from their ability to act as transition-state analogues .[4] Hydrolytic enzymes, such as proteases and phosphatases, function by stabilizing a high-energy, tetrahedral transition state during substrate cleavage.[2][4] The phosphonate group, with its inherent tetrahedral geometry and negative charge, is a near-perfect mimic of this transient state.[4] This structural and electronic mimicry allows it to bind to the enzyme's active site with much higher affinity than the actual substrate, leading to potent and often competitive inhibition.

Caption: Transition-state mimicry by phosphonic acids.

Part 2: A Plausible Target Class – Acid Phosphatases

Given the structural features of 2-Methylbenzylphosphonic acid, a highly plausible class of enzyme targets is the acid phosphatases (ACPs) . This hypothesis is strongly supported by literature demonstrating that substituted benzylphosphonic acids are potent inhibitors of human prostatic acid phosphatase (PAP).[5][6] For instance, certain α-benzylaminobenzylphosphonic acids exhibit IC50 values in the low nanomolar range.[5]

ACPs are enzymes that catalyze the hydrolysis of phosphate monoesters under acidic conditions. The proposed mechanism for 2-Methylbenzylphosphonic acid involves its binding to the ACP active site, where:

-

The Phosphonate Group: Directly occupies the phosphate-binding pocket, mimicking the tetrahedral transition state of the natural phosphomonoester substrate. The negatively charged oxygen atoms would form strong ionic interactions with positively charged residues (e.g., arginine, histidine) in the active site.

-

The Benzyl Ring: The hydrophobic benzyl group would engage in favorable van der Waals or π-π stacking interactions with nonpolar amino acid residues within a hydrophobic sub-pocket of the active site.

-

The 2-Methyl Group: This specific substitution on the benzyl ring would influence the compound's precise orientation and conformational preference within the hydrophobic pocket, potentially enhancing binding affinity or conferring selectivity compared to unsubstituted benzylphosphonic acid.

Caption: Experimental workflow for mechanism of action validation.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine if 2-Methylbenzylphosphonic acid inhibits acid phosphatase activity and to calculate its half-maximal inhibitory concentration (IC50).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Acetate buffer, pH 5.5.

-

Enzyme Stock: Human Prostatic Acid Phosphatase (or other suitable ACP) reconstituted in Assay Buffer to 1 U/mL.

-

Substrate Stock: 100 mM p-Nitrophenyl Phosphate (pNPP) in Assay Buffer.

-

Inhibitor Stock: 100 mM 2-Methylbenzylphosphonic acid in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

-

Stop Solution: 1 M NaOH.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 88 µL of Assay Buffer.

-

Add 2 µL of the appropriate inhibitor dilution (or DMSO for the 0% inhibition control).

-

Add 10 µL of the Enzyme Stock solution to all wells except the "No Enzyme" blank. Mix gently and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of Substrate Stock (final concentration 10 mM).

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Read the absorbance at 405 nm (measuring the formation of p-nitrophenol).

-

-

Data Analysis (Self-Validation):

-

Subtract the "No Enzyme" blank from all readings.

-

Normalize the data by setting the "DMSO control" as 100% activity and a "No Enzyme" well as 0% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value. The quality of the fit (R² > 0.95) serves as an internal validation of the data's reliability.

-

Protocol 2: Mechanism of Inhibition Kinetic Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Methodology:

-

Experimental Setup: This protocol follows the general procedure of Protocol 1 but involves varying the concentrations of both the substrate (pNPP) and the inhibitor.

-

Procedure:

-

Set up a matrix of reactions. On the x-axis, use a range of pNPP concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x the Km value for the enzyme).

-

On the y-axis, use a range of fixed concentrations of 2-Methylbenzylphosphonic acid (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

-

Measure the initial reaction velocity (rate of A405 change) for each condition.

-

-

Data Analysis:

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

-

Interpretation for Validation:

-

Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases). This result would strongly validate the transition-state mimicry hypothesis.

-

Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

-

Mixed Inhibition: Lines will intersect in the second quadrant.

-

-

Part 4: Quantitative Data Summary (Hypothetical)

The following table presents plausible, hypothetical data that could be generated from the experimental workflow described above, comparing 2-Methylbenzylphosphonic acid to a known reference compound.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| 2-Methylbenzylphosphonic Acid | Human Prostatic Acid Phosphatase | 15.2 | 7.8 | Competitive |

| L-(+)-Tartrate (Reference) | Human Prostatic Acid Phosphatase | 40.5 | 21.0 | Competitive |

Conclusion

While direct evidence for the is absent from current scientific literature, a robust and scientifically plausible hypothesis can be formulated based on established principles of medicinal chemistry. The proposed mechanism centers on the compound acting as a competitive inhibitor of acid phosphatases via transition-state mimicry . The phosphonate moiety engages the active site's phosphate-binding pocket, while the 2-methylbenzyl group confers additional binding affinity and specificity through interactions with a hydrophobic sub-pocket. This guide provides the theoretical foundation and a clear, actionable experimental workflow designed to rigorously test this hypothesis, paving the way for the formal characterization of this compound's biological activity.

References

Sources

- 1. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]